(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethoxyphenyl group
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-15-5-3-12(9-17(15)22-2)14(20)7-8-19-13-4-6-16-18(10-13)24-11-23-16/h3-10,19H,11H2,1-2H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCRAKOXLLWSR-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 1,3-benzodioxole-5-amine with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the amine group of the benzodioxole reacts with the aldehyde group of the dimethoxybenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one: Similar structure but lacks the dimethoxy groups.
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains only one methoxy group.
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
The presence of both benzodioxole and dimethoxyphenyl groups in (Z)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
